molecular formula C24H21ClN2O3 B12482739 3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B12482739
M. Wt: 420.9 g/mol
InChI Key: KEGPPUNSSCJWRX-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a chlorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, benzoxazole derivatives, and butoxybenzoyl chloride. The reaction conditions usually require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

    Step 1: Synthesis of 2-(3-chlorophenyl)-1,3-benzoxazole by reacting 3-chlorophenylamine with benzoxazole derivatives under reflux conditions.

    Step 2: Acylation of the synthesized benzoxazole compound with butoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C24H21ClN2O3/c1-2-3-12-29-20-9-5-6-16(14-20)23(28)26-19-10-11-22-21(15-19)27-24(30-22)17-7-4-8-18(25)13-17/h4-11,13-15H,2-3,12H2,1H3,(H,26,28)

InChI Key

KEGPPUNSSCJWRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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